REACTION_CXSMILES
|
[OH-:1].[Na+:2].[Br:3]Br.O.[Cl:6][C:7]1[CH:26]=[CH:25][C:10]2[C:11](=[O:24])[C:12]3[N:13]([CH3:23])[C:14]([CH2:19][C:20](=[O:22])C)=[CH:15][C:16]=3[CH2:17][O:18][C:9]=2[CH:8]=1>CCOCC>[Br:3][O-:1].[Na+:2].[Cl:6][C:7]1[CH:26]=[CH:25][C:10]2[C:11](=[O:24])[C:12]3[N:13]([CH3:23])[C:14]([CH2:19][C:20]([OH:22])=[O:1])=[CH:15][C:16]=3[CH2:17][O:18][C:9]=2[CH:8]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(C=3N(C(=CC3CO2)CC(C)=O)C)=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
ADDITION
|
Details
|
the aqueous layer is treated with a sufficient amount of sodium bisulfite
|
Type
|
FILTRATION
|
Details
|
The treated aqueous layer is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Br[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(C=3N(C(=CC3CO2)CC(=O)O)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |